Piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride
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Overview
Description
Piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride typically involves the formation of the piperidine ring followed by the introduction of the 3-chlorophenyl and oxazolyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable β-ketoester with an aromatic aldehyde and an aromatic amine in the presence of a catalyst such as trimethylsilyl iodide (TMSI) can yield the desired piperidine derivative .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . Additionally, multicomponent reactions (MCRs) have emerged as a valuable tool for the synthesis of complex piperidine derivatives due to their efficiency and atom economy .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds also contain a nitrogen heterocycle and exhibit a wide range of biological activities.
Pyridine derivatives: Similar to piperidine, pyridine derivatives are widely used in medicinal chemistry and have diverse pharmacological properties.
Uniqueness
Piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride is unique due to the presence of both the 3-chlorophenyl and oxazolyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c16-13-5-1-3-11(7-13)8-14-10-18-15(19-14)12-4-2-6-17-9-12;/h1,3,5,7,10,12,17H,2,4,6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJSWZDJQSEZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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